![molecular formula C17H18Cl2N2O3 B3899749 N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899749.png)
N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea
説明
N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Diuron is a member of the urea family of herbicides and is known for its effectiveness in controlling a wide range of weeds.
作用機序
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. This results in the disruption of the photosynthetic process, leading to the death of the plant.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell division, and the inhibition of protein synthesis. Additionally, this compound has been shown to have an impact on the soil microbiome, which can have implications for the health of the ecosystem.
実験室実験の利点と制限
One of the main advantages of using N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea in lab experiments is its effectiveness in controlling a wide range of weeds. Additionally, it has a low toxicity to animals and humans, making it a safer option for use in the lab. However, there are also limitations to the use of this compound in lab experiments. One of these is the potential impact on the soil microbiome, which can have implications for the health of the ecosystem.
将来の方向性
There are a number of future directions for research on N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of new formulations that are more effective and have a lower impact on the environment. Additionally, there is a need for further research on the impact of this compound on the soil microbiome and the wider ecosystem. Finally, there is a need for further research on the potential use of this compound in other areas, such as medicine and biotechnology.
Conclusion:
In conclusion, this compound is a herbicide that is widely used in agriculture to control the growth of weeds. It has been extensively studied for its herbicidal properties and its impact on the environment. This compound works by inhibiting photosynthesis in plants, leading to the death of the plant. While there are advantages to the use of this compound in lab experiments, there are also limitations, including the potential impact on the soil microbiome. There are a number of future directions for research on this compound, including the development of new formulations and further research on its impact on the environment.
科学的研究の応用
N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds, including those that are resistant to other herbicides. Additionally, this compound has been shown to have a low toxicity to animals and humans, making it a safer option for use in agriculture.
特性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-23-15-6-5-13(10-16(15)24-2)21-17(22)20-8-7-11-3-4-12(18)9-14(11)19/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQGNBHAUSTXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)
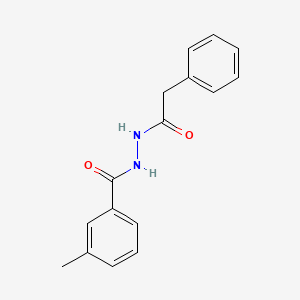
![N-[2-(2-benzylphenoxy)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899694.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B3899702.png)
![N'-[(2-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3899713.png)
![4-amino-N-{4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3899714.png)
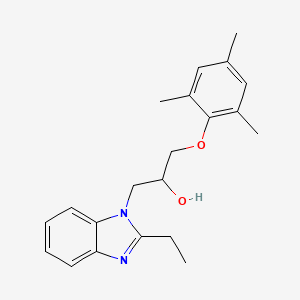
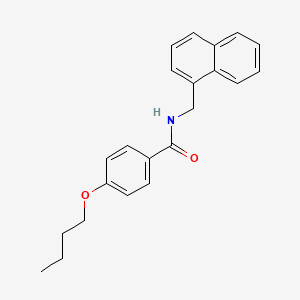
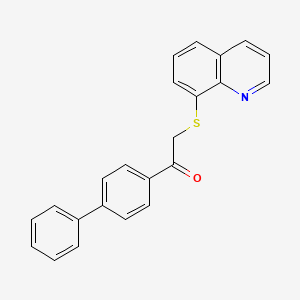
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B3899750.png)
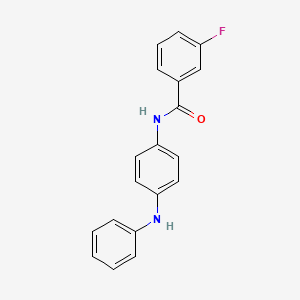
![2-chloro-4,5-difluoro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B3899764.png)

![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B3899771.png)